2-(1H-imidazol-1-ylmethyl)cycloheptanone chemical structure
2-(1H-imidazol-1-ylmethyl)cycloheptanone chemical structure
Topic: 2-(1H-imidazol-1-ylmethyl)cycloheptanone chemical structure Content Type: In-depth technical guide.
Executive Summary
2-(1H-imidazol-1-ylmethyl)cycloheptanone (CAS No. 1142202-13-8 ) is a specialized heterocyclic building block belonging to the class of
This guide details the chemical architecture, validated synthesis protocols via the Mannich reaction, and the translational potential of this scaffold in drug discovery.[1]
Part 1: Chemical Architecture & Properties
Structural Identity
The molecule combines a lipophilic, flexible cycloheptane ring with a polar, aromatic imidazole heterocycle. This duality allows it to interact with both hydrophobic pockets and polar active sites in biological targets.
| Property | Data |
| IUPAC Name | 2-(1H-imidazol-1-ylmethyl)cycloheptanone |
| CAS Number | 1142202-13-8 |
| Molecular Formula | C |
| Molecular Weight | 192.26 g/mol |
| Core Scaffold | Cycloheptanone (Suberone) |
| Substituent | 1-Methylimidazole (attached at C2) |
| Chirality | The C2 carbon is a stereocenter. The synthesized product is typically a racemic mixture ( |
Conformational Dynamics
-
Cycloheptanone Ring: Unlike the rigid chair conformation of cyclohexane, the seven-membered ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. The bulky imidazolylmethyl group at the
-position will preferentially adopt a pseudo-equatorial position to minimize 1,3-diaxial interactions and transannular strain. -
Imidazole Basicity: The N3 nitrogen of the imidazole ring is basic (
of conjugate acid 6.95), making the molecule capable of forming salts with acids (e.g., hydrochloride, oxalate) and coordinating with metal ions (e.g., Fe, Zn, Cu).
Part 2: Synthesis Strategy (Mannich Reaction)
The most robust route to 2-(1H-imidazol-1-ylmethyl)cycloheptanone is the Mannich Reaction . This three-component condensation involves an enolizable ketone (cycloheptanone), a non-enolizable aldehyde (formaldehyde), and a secondary amine or N-H heterocycle (imidazole).
Reaction Mechanism & Logic
The reaction proceeds via the in situ formation of a reactive iminium or hydroxymethyl-imidazole intermediate, which undergoes nucleophilic attack by the enol form of cycloheptanone.
Key Mechanistic Steps:
-
Activation: Formaldehyde reacts with imidazole to form a hemiaminal or iminium species.
-
Enolization: Acid catalysis promotes the keto-enol tautomerism of cycloheptanone.
-
C-C Bond Formation: The nucleophilic
-carbon of the enol attacks the electrophilic carbon of the formaldehyde-imidazole complex. -
Dehydration: Loss of water yields the final
-amino ketone (Mannich base).
Visualization: Synthesis Workflow
Figure 1: Logical workflow for the acid-catalyzed Mannich synthesis of the target molecule.
Experimental Protocol
Objective: Synthesis of 2-(1H-imidazol-1-ylmethyl)cycloheptanone HCl salt.
Reagents:
-
Cycloheptanone (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Concentrated HCl (catalytic amount, or 1.0 eq for salt formation)
-
Solvent: Ethanol or Isopropanol
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve imidazole (6.8 g, 100 mmol) and paraformaldehyde (3.3 g, 110 mmol) in ethanol (50 mL).
-
Activation: Heat the mixture gently to 60°C for 30 minutes until the solution becomes clear, indicating the formation of the hydroxymethyl-imidazole intermediate.
-
Addition: Add cycloheptanone (11.2 g, 100 mmol) to the reaction mixture. Add concentrated HCl (0.5 mL) dropwise to catalyze the enolization.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether (to remove unreacted ketone).
-
Basify the aqueous layer with NaHCO
to pH 9. -
Extract the free base with Dichloromethane (3 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. The crude oil can be purified via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) or converted to the hydrochloride salt for crystallization by treating with ethereal HCl.
Part 3: Applications & Biological Relevance[3][6][7][8]
Antifungal Pharmacophore Precursor
The 2-(imidazol-1-ylmethyl)cycloheptanone structure is a direct precursor to
-
Mechanism: Reduction of the ketone (C=O) to an alcohol (C-OH) creates a structure mimicking the transition state of lanosterol 14
-demethylase (CYP51). -
Binding: The imidazole nitrogen (N3) coordinates with the heme iron of the CYP51 enzyme, blocking the biosynthesis of ergosterol in fungal cell membranes.
Ligand for Metal Coordination
The bidentate potential of the molecule (imidazole Nitrogen + Ketone Oxygen) makes it a valuable ligand in bioinorganic chemistry.
-
Model Systems: Used to model the histidine-rich active sites of metalloenzymes.
-
Catalysis: Metal complexes of this ligand can catalyze oxidation reactions, leveraging the labile coordination of the imidazole ring.
Part 4: Characterization Data
To validate the synthesis, the following spectroscopic signals are diagnostic:
| Technique | Diagnostic Signal | Assignment |
| Imidazole ring protons (N-CH=N, N-CH=CH). | ||
| N-CH | ||
| Cycloheptane ring protons. | ||
| Carbonyl (C=O) carbon. | ||
| Imidazole aromatic carbons. | ||
| N-CH | ||
| IR Spectroscopy | ~1700 cm | Strong C=O stretching (Cycloheptanone). |
| ~3100 cm | C-H stretching (Imidazole aromatic). |
References
-
Sigma-Aldrich. (n.d.). 2-(1H-imidazol-1-ylmethyl)cycloheptanone. CAS No. 1142202-13-8. Retrieved from
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Foundational text on the synthesis mechanism).
-
Roman, G. (2015).[4] Mannich bases in medicinal chemistry and drug design.[1][5][6][7] European Journal of Medicinal Chemistry, 89, 743-816. Link
-
Shingalapur, R. V., et al. (2012). Synthesis and antimicrobial studies of some Mannich bases carrying imidazole moiety. Acta Pharmaceutica, 63, 231–239.[5] (Protocol validation for imidazole Mannich bases).
Sources
- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol | C15H14N2O | CID 58418664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design and synthesis of Mannich base-type derivatives containing imidazole and benzimidazole as lead compounds for drug discovery in Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
